molecular formula C7H8N2O3 B13629313 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid CAS No. 2172159-38-3

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid

Cat. No.: B13629313
CAS No.: 2172159-38-3
M. Wt: 168.15 g/mol
InChI Key: AAURWOWMMNLINB-UHFFFAOYSA-N
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Description

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid typically involves the reaction of 6-methylpyrazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid is replaced by the 6-methylpyrazin-2-yloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of acetic acid.

    3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: Another similar compound with a different position of the pyrazin-2-yloxy group.

    2-[(6-Methylpyridin-2-yl)oxy]acetic acid: This compound has a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid (CAS No. 2172159-38-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrazine ring substituted with a methoxy group and an acetic acid moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:

C8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3

Anti-inflammatory Activity

Recent studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, the inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a mechanism through which related compounds exert their effects, preserving endogenous palmitoylethanolamide (PEA) and enhancing its anti-inflammatory efficacy .

The biological activity of this compound may involve modulation of various signaling pathways. In particular, it is suggested that the compound interacts with the MAPK signaling pathway, which is critical in regulating inflammatory responses and cellular proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazine ring and acetic acid moiety can significantly influence its potency and selectivity. For example, substituents at specific positions on the pyrazine ring have been shown to enhance inhibitory activity against NAAA, with certain derivatives achieving IC50 values in the low nanomolar range .

CompoundStructural ModificationIC50 (μM)
1Parent Compound0.64
2Methyl group at position 50.33
3Ethyl substitution1.11

In Vivo Studies

In vivo experiments using rodent models have demonstrated that related compounds can significantly reduce markers of inflammation and oxidative stress in conditions such as acute pancreatitis. These studies highlight the potential of these compounds to modulate inflammatory cytokines like TNF-α and IL-6, thereby suggesting therapeutic benefits in inflammatory diseases .

Clinical Implications

While direct clinical data on this compound is limited, its structural analogs have shown promise in clinical settings for managing chronic inflammatory diseases such as COPD and rheumatoid arthritis . The modulation of lipid signaling pathways by these compounds suggests they could be effective in treating conditions characterized by excessive inflammation.

Properties

CAS No.

2172159-38-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(6-methylpyrazin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H8N2O3/c1-5-2-8-3-6(9-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

AAURWOWMMNLINB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)OCC(=O)O

Origin of Product

United States

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